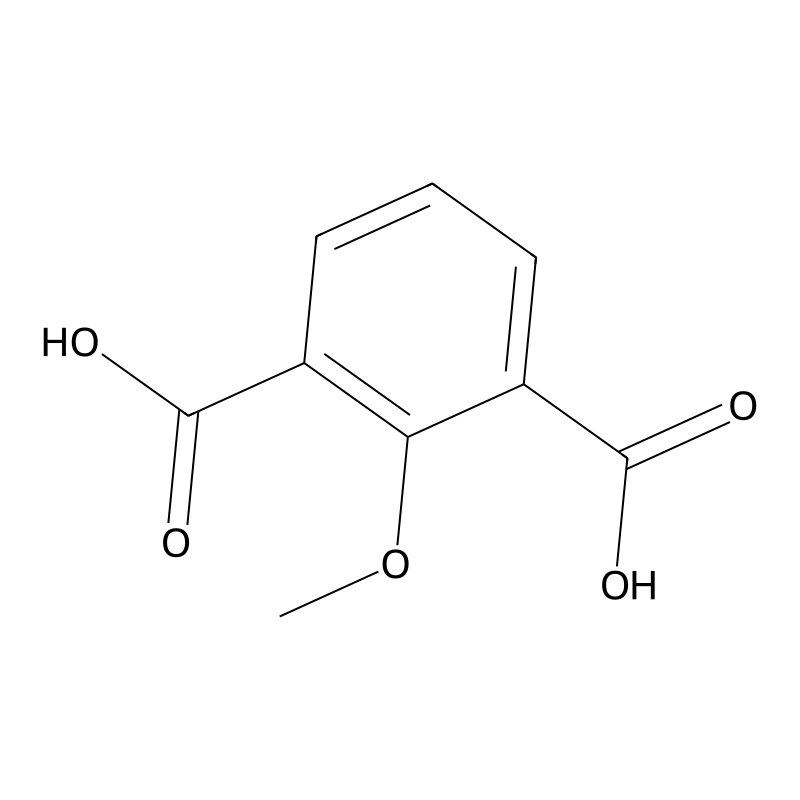

2-Methoxyisophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Chemistry

Application Summary: 2-Methoxyisophthalic acid is utilized in organic synthesis, particularly in the construction of complex organic molecules due to its carboxylic acid functional groups which can undergo various reactions.

Methods and Procedures: The compound is often used as a starting material or intermediate in the synthesis of larger organic structures. It can undergo esterification, amidation, and other common organic reactions.

Polymer Science

Application Summary: In polymer science, 2-Methoxyisophthalic acid serves as a monomer for creating polymers with specific properties like thermal stability and resistance to solvents.

Methods and Procedures: It is incorporated into polymer chains through polycondensation reactions, often resulting in high-performance materials used in various industries.

Results and Outcomes: Polymers derived from 2-Methoxyisophthalic acid exhibit enhanced properties, making them suitable for advanced applications such as in coatings and resins .

Medicinal Chemistry

Application Summary: 2-Methoxyisophthalic acid finds applications in medicinal chemistry for the design of drug molecules and the exploration of new therapeutic pathways.

Methods and Procedures: Its structure is modified to create derivatives that can interact with biological targets, potentially leading to new drug candidates.

Results and Outcomes: Research in this area is ongoing, with the aim of discovering new medications that can benefit human health .

Analytical Chemistry

Application Summary: In analytical chemistry, 2-Methoxyisophthalic acid is used as a standard or reference compound in various chromatographic and spectroscopic methods.

Methods and Procedures: It is used to calibrate instruments and validate analytical methods due to its well-defined physical and chemical properties.

Results and Outcomes: The use of 2-Methoxyisophthalic acid in analytical procedures ensures accuracy and reliability in the measurement and analysis of other substances .

Environmental Science

Application Summary: 2-Methoxyisophthalic acid is studied for its potential role in environmental remediation processes, such as the breakdown of pollutants.

Methods and Procedures: It may be used in research to understand the degradation pathways of aromatic compounds in the environment.

Results and Outcomes: Findings from such studies contribute to the development of more effective methods for pollution control and environmental protection .

Materials Science

Application Summary: In materials science, 2-Methoxyisophthalic acid is explored for creating new materials with unique electrical, optical, or mechanical properties.

Methods and Procedures: It is used in the synthesis of advanced materials, including those with applications in electronics and nanotechnology.

Results and Outcomes: Research has led to the development of materials with improved performance characteristics for use in a wide range of technological applications .

Catalysis

Application Summary: 2-Methoxyisophthalic acid is investigated for its role as a ligand in catalytic systems, which can enhance the efficiency of chemical reactions.

Methods and Procedures: It is used to form complexes with metals that act as catalysts in organic transformations, such as oxidation or reduction reactions.

Results and Outcomes: The catalytic systems involving 2-Methoxyisophthalic acid have shown improved reaction rates and selectivity, contributing to more sustainable chemical processes .

Nanotechnology

Application Summary: This compound is explored for its potential in the synthesis of nanomaterials due to its ability to form self-assembled structures.

Methods and Procedures: 2-Methoxyisophthalic acid can be used to create molecular building blocks that assemble into nanoscale patterns or structures.

Biochemistry

Application Summary: In biochemistry, 2-Methoxyisophthalic acid is used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Methods and Procedures: It serves as a substrate or inhibitor in enzymatic assays to understand the function of enzymes that metabolize aromatic acids.

Results and Outcomes: Studies have provided insights into the mechanisms of enzyme action and the regulation of metabolic pathways in living organisms .

Pharmaceutical Formulation

Application Summary: 2-Methoxyisophthalic acid is utilized in the development of pharmaceutical formulations, enhancing drug stability and efficacy.

Methods and Procedures: It can be incorporated into drug formulations as an excipient or as part of the active pharmaceutical ingredient (API) structure.

Results and Outcomes: Formulations containing 2-Methoxyisophthalic acid have shown improved pharmacokinetic profiles and therapeutic performance .

Agrochemistry

Application Summary: The compound is studied for its use in agrochemical products, such as pesticides and herbicides, to improve agricultural productivity.

Methods and Procedures: 2-Methoxyisophthalic acid derivatives are synthesized and tested for their activity against various agricultural pests and weeds.

Results and Outcomes: Some derivatives have exhibited promising results, leading to the development of more effective and environmentally friendly agrochemicals .

Food Chemistry

Application Summary: 2-Methoxyisophthalic acid is examined for its applications in food chemistry, particularly in the preservation and enhancement of food products.

Methods and Procedures: It may be used as a preservative or as a chemical intermediate in the synthesis of food additives.

Results and Outcomes: Research in this area aims to extend the shelf life of food products and improve their safety and nutritional value .

Electrochemistry

Application Summary: 2-Methoxyisophthalic acid is used in electrochemical studies due to its electron-donating properties, which are valuable in the development of electrochemical sensors and batteries.

Methods and Procedures: The compound can be incorporated into electrodes or electrolytes to study its electrochemical behavior and improve the performance of electrochemical cells.

Results and Outcomes: Research has shown that incorporating 2-Methoxyisophthalic acid can lead to enhanced charge storage capacity and stability in batteries .

Photocatalysis

Application Summary: This compound is explored for its role in photocatalytic processes, which are crucial for energy conversion and environmental remediation.

Methods and Procedures: 2-Methoxyisophthalic acid can act as a photosensitizer in photocatalytic reactions, absorbing light and transferring energy to catalytic sites.

Results and Outcomes: Studies indicate that 2-Methoxyisophthalic acid-based photocatalysts can effectively degrade organic pollutants and convert solar energy into chemical energy .

Supramolecular Chemistry

Application Summary: In supramolecular chemistry, 2-Methoxyisophthalic acid is investigated for its ability to form non-covalent interactions and self-assemble into larger structures.

Methods and Procedures: The acid’s functional groups allow it to engage in hydrogen bonding and π-π interactions, leading to the formation of complex supramolecular architectures.

Chemical Engineering

Application Summary: 2-Methoxyisophthalic acid is studied in chemical engineering for its potential to improve process design and synthesis of industrial chemicals.

Methods and Procedures: It is used as a model compound to optimize reaction conditions and develop more efficient chemical production methods.

Results and Outcomes: The insights gained from studying 2-Methoxyisophthalic acid have led to more sustainable and cost-effective industrial chemical processes .

Crystallography

Application Summary: The compound is used in crystallography to understand the crystalline structures of organic compounds and their properties.

Methods and Procedures: 2-Methoxyisophthalic acid is crystallized, and its structure is analyzed using X-ray diffraction to determine molecular packing and crystal lattice parameters.

Results and Outcomes: This research has provided valuable information on the solid-state properties of organic materials, which is essential for the design of new materials .

Computational Chemistry

Application Summary: In computational chemistry, 2-Methoxyisophthalic acid is used to model and simulate the behavior of organic molecules under various conditions.

Methods and Procedures: Computational methods like density functional theory (DFT) are employed to predict the compound’s reactivity, stability, and electronic properties.

Results and Outcomes: Simulations involving 2-Methoxyisophthalic acid have helped in understanding molecular dynamics and designing molecules with desired properties .

2-Methoxyisophthalic acid is an aromatic dicarboxylic acid characterized by the presence of two carboxyl groups and a methoxy group attached to the isophthalic acid structure. Its chemical formula is C₉H₈O₄, and it features a methoxy group positioned at the 2-position relative to the carboxylic acid groups on the aromatic ring. This compound is recognized for its potential applications in materials science, particularly in the synthesis of polymers and coordination compounds.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated or treated with specific reagents.

- Coordination Chemistry: The carboxylate groups can coordinate with metal ions, forming coordination polymers .

Several methods for synthesizing 2-methoxyisophthalic acid have been reported:

- Direct Methylation: Starting from isophthalic acid, methylation can be performed using methyl iodide and a base like sodium hydride to introduce the methoxy group.

- Oxygenation Reactions: The compound can also be synthesized through oxidation processes that introduce methoxy groups into aromatic systems.

- Hydrolysis of Esters: Methyl esters of isophthalic acid can be hydrolyzed to yield 2-methoxyisophthalic acid under acidic or basic conditions .

2-Methoxyisophthalic acid finds applications in several fields:

- Polymer Chemistry: It serves as a monomer in the production of polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.

- Coordination Polymers: Its ability to coordinate with metal ions allows for the formation of complex structures used in catalysis and gas storage .

- Material Science: Used in the development of advanced materials due to its unique structural properties.

Interaction studies involving 2-methoxyisophthalic acid primarily focus on its coordination behavior with various metal ions. These studies reveal its capacity to form stable metal-organic frameworks, which are promising for applications in catalysis and gas separation technologies. The ligand's geometry allows it to act as a bidentate ligand, effectively bridging metal centers and enhancing structural stability .

Several compounds share structural similarities with 2-methoxyisophthalic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isophthalic Acid | Two carboxylic groups on an aromatic ring | Lacks methoxy substitution; more acidic behavior |

| 5-Methoxyisophthalic Acid | Methoxy group at the 5-position | Different substitution pattern affects reactivity |

| Terephthalic Acid | Two carboxylic groups without methoxy | More symmetrical; commonly used in polyester synthesis |

| 4-Methoxybenzoic Acid | Methoxy group on a para-substituted benzene | Different reactivity due to para positioning |

The uniqueness of 2-methoxyisophthalic acid lies in its specific positioning of functional groups, which influences its reactivity and interaction with metals compared to other isomers and derivatives.